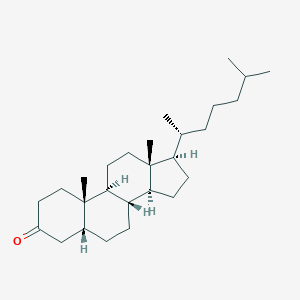

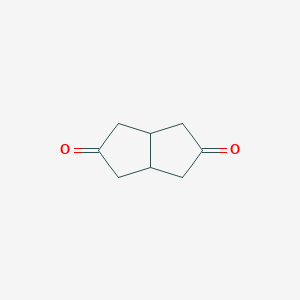

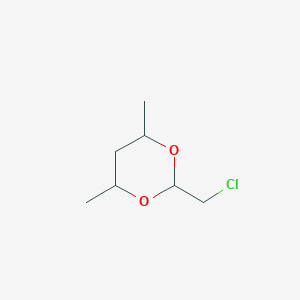

![molecular formula C14H9N3O2 B052514 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 121105-77-9](/img/structure/B52514.png)

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile (FMB) is a novel compound that has been studied for its potential use in a number of scientific applications. FMB is a member of the pyrido[1,2-a]benzimidazole family, which consists of nitrogen-containing heterocyclic compounds. It has been studied for its potential uses in organic synthesis, drug discovery, and as a catalyst in biochemical reactions.

Aplicaciones Científicas De Investigación

Synthetic Utilities and Biological Activities

The chemical compound 2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is part of a broader class of benzimidazole derivatives, which are known for their diverse applications in scientific research, particularly in the fields of synthetic chemistry and medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, making them valuable for drug discovery and development.

Synthesis and Chemical Properties : Benzimidazole derivatives, including compounds like this compound, are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. These synthetic approaches facilitate the exploration of their chemical properties and potential applications in developing new pharmacological agents (M. Ibrahim, 2011).

Biological Activities and Applications : Benzimidazole derivatives are known for their broad spectrum of biological activities. They have been explored for their potential as antimicrobial, antiviral, antidiabetic, anticancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive, and proton pump inhibitors. This wide range of pharmacological functions makes them crucial in the medical sector, particularly in the search for new therapeutic agents (B Vasuki et al., 2021).

Mechanism of Action in Disease Treatment : The mechanism of action of benzimidazole derivatives often involves interaction with biological macromolecules, affecting various cellular processes. For example, some derivatives have been studied for their ability to bind to DNA, influencing gene expression, or as enzyme inhibitors, affecting metabolic pathways critical in disease progression. These interactions underline their potential in designing drugs for diseases with complex etiologies, such as cancer (S. Saganuwan, 2020).

Propiedades

IUPAC Name |

2-(hydroxymethylidene)-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c1-8-9(6-15)13-16-11-4-2-3-5-12(11)17(13)14(19)10(8)7-18/h2-5,7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYMECBLKMZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

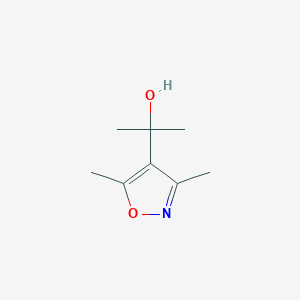

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)